molecular formula C17H24ClF3N2O3S B5099515 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide

Cat. No.: B5099515
M. Wt: 428.9 g/mol
InChI Key: LXROLWSDFSXWFJ-UHFFFAOYSA-N
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Description

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro, methylsulfonyl, and trifluoromethyl group attached to an aniline ring, as well as a dimethylpentyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide typically involves multiple steps:

    Formation of the Aniline Intermediate: The starting material, 4-chloro-3-(trifluoromethyl)aniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro-N-methylsulfonyl-3-(trifluoromethyl)aniline.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2,4-dimethylpentan-3-yl acetate in the presence of a catalyst such as aluminum chloride to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide: shares structural similarities with other sulfonyl aniline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClF3N2O3S/c1-10(2)16(11(3)4)22-15(24)9-23(27(5,25)26)12-6-7-14(18)13(8-12)17(19,20)21/h6-8,10-11,16H,9H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXROLWSDFSXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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